molecular formula C18H16Cl3N3O3S B14917397 4-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

4-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

Cat. No.: B14917397
M. Wt: 460.8 g/mol
InChI Key: IQLNVJBSOQXWAD-UHFFFAOYSA-N
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Description

4-{[({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a benzoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Trichloromethyl Intermediate: The initial step involves the reaction of a suitable amine with trichloroacetyl chloride to form the trichloromethyl intermediate.

    Introduction of the Benzoyl Group: The intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to introduce the benzoyl group.

    Coupling with Benzoic Acid: The final step involves the coupling of the resulting compound with benzoic acid under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
  • 4-{[({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
  • 4-{[({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid

Uniqueness

The uniqueness of 4-{[({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid lies in its specific structural features, such as the presence of the 4-methylbenzoyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H16Cl3N3O3S

Molecular Weight

460.8 g/mol

IUPAC Name

4-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H16Cl3N3O3S/c1-10-2-4-11(5-3-10)14(25)23-16(18(19,20)21)24-17(28)22-13-8-6-12(7-9-13)15(26)27/h2-9,16H,1H3,(H,23,25)(H,26,27)(H2,22,24,28)

InChI Key

IQLNVJBSOQXWAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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